molecular formula C14H22ClNO B1444570 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1353989-66-8

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1444570
CAS No.: 1353989-66-8
M. Wt: 255.78 g/mol
InChI Key: XGIABEPDIQCOOX-UHFFFAOYSA-N
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Description

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include an inert atmosphere and room temperature to ensure the purity and stability of the product .

Chemical Reactions Analysis

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-((4-Methylbenzyl)oxy)piperidine hydrochloride: This compound has a similar structure but lacks the methylene group.

    4-(4-Methylbenzyl)piperidine hydrochloride: This compound has a similar structure but lacks the oxygen atom.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-[(4-methylphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIABEPDIQCOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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